

Validation of SHP844's selectivity for SHP2 over other phosphatases

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Compound of Interest		
Compound Name:	SHP844	
Cat. No.:	B15073157	Get Quote

SHP844: Unprecedented Selectivity for SHP2 Phosphatase

A deep dive into the validation of **SHP844**'s selectivity, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its performance against other phosphatases, supported by experimental data and detailed protocols.

SHP844 is an allosteric inhibitor of the protein tyrosine phosphatase SHP2. It operates through a unique mechanism of dual allosteric inhibition, binding to a distinct site from the well-characterized inhibitor SHP099. This novel binding mode contributes to its high selectivity for SHP2, a critical node in multiple signaling pathways implicated in cancer and other diseases. This guide presents the validation of **SHP844**'s selectivity, offering a clear comparison with other phosphatases and detailing the experimental methodologies used for its characterization.

Comparative Selectivity of Allosteric SHP2 Inhibition

The allosteric nature of **SHP844**'s interaction with SHP2 suggests a high degree of selectivity over other protein tyrosine phosphatases (PTPs), which often share conserved active sites. To illustrate the remarkable selectivity of this class of inhibitors, we present data from a comprehensive panel of phosphatases that were tested against SHP099, a closely related and well-characterized allosteric SHP2 inhibitor that binds to a different allosteric site. The data,





summarized in the table below, demonstrates the exceptional selectivity of this inhibitory mechanism for SHP2.

Phosphatase	IC50 (μM) of SHP099
SHP2	0.07
SHP1	>100
PTP1B	>100
ТСРТР	>100
CD45	>100
DUSP22	>100
HePTP	>100
GLEPP1	>100
I-2	>100
LMW-PTP	>100
PTP-beta	>100
PTP-gamma	>100
PTP-H1	>100
PTP-MEG2	>100
PTPalpha	>100
PTPRA	>100
RPTPbeta	>100
VHR	>100
PRL-1	>100
PRL-2	>100
PRL-3	>100

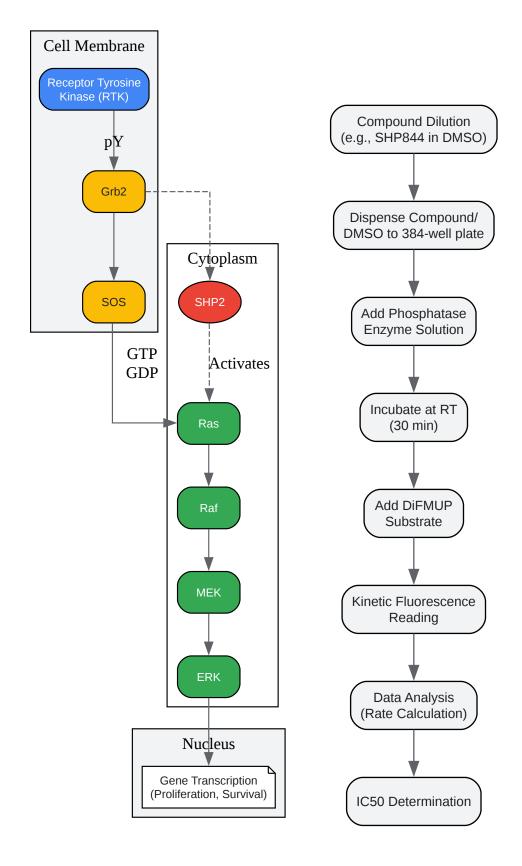


Data from Chen et al., "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases," Nature, 2016.

SHP2 Signaling Pathway

SHP2 is a critical downstream effector of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. It plays a pivotal role in activating the RAS/MAPK signaling cascade, which is crucial for cell proliferation, differentiation, and survival. The following diagram illustrates the central role of SHP2 in this pathway.





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